Methyldichlorosilane

描述

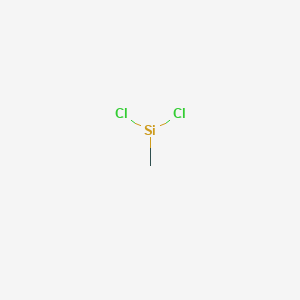

Dichloromethylsilane is an organosilicon compound with the chemical formula CH₄Cl₂Si. It is a colorless liquid with a sharp, acrid odor and is highly reactive with water. This compound is primarily used as an intermediate in the production of silicone polymers and other organosilicon compounds .

准备方法

Synthetic Routes and Reaction Conditions

Dichloromethylsilane is typically synthesized by the reaction of methyl chloride with silicon in the presence of a copper catalyst. The reaction is carried out at elevated temperatures, usually around 300-400°C . The general reaction is as follows:

CH3Cl+Si→CH3SiCl2

Industrial Production Methods

In industrial settings, the production of dichloromethylsilane involves passing methyl chloride gas through a heated reactor containing silicon and a copper catalyst. The reaction is highly exothermic and requires careful control of temperature and pressure to ensure safety and maximize yield .

化学反应分析

Catalytic Conversion

Catalytic conversion to purify trichlorosilane: Methyldichlorosilane can be converted into methyltrichlorosilane, which has a higher boiling point, using a catalytic reaction. This process helps remove this compound from trichlorosilane, a raw material in polysilicon production .

- Low-cost catalysts*: Low-cost materials like A100 resin, activated carbon (AC), and AlCl3 can be used as catalysts .

- Activated carbon (AC)*: AC shows better catalytic effects compared to AlCl3 and A100 resin .

- Optimal conditions*: The optimal reaction conditions include a temperature of 140 °C, a this compound to silicon tetrachloride molar ratio of 1:3, and a liquid hourly space velocity of 3.0 h−1 . Under these conditions, the maximum conversion of this compound approaches 85% .

Reactions with Water

Hydrolysis: Chlorosilanes, including this compound, react with water, moist air, or steam to produce heat and toxic hydrogen chloride fumes . They may also produce flammable gaseous hydrogen .

- Vigorous reaction*: this compound reacts vigorously with water to generate gaseous hydrogen chloride . Half of the maximum theoretical yield of hydrogen chloride gas is created in approximately 0.12 minutes when this compound is spilled into an excess of water .

- Fire hazard*: Contact with water applied to adjacent fires can generate irritating hydrogen chloride gas .

Formation of Chlorinated Silane Polymer By-products

Polymerization: Polymerization by-products with the formula (SiCl2)n or SixHxCl2n–x accumulate at the reactor exhaust during chemical vapor infiltration (CVI) of SiC from CH3SiCl3/H2 .

- Thermodynamic constants*: Thermodynamic constants of chlorinated silane polymers (SiCl2)n and Cl(SiCl2)mCl (n ≤ 5, m ≤ 4) have been obtained through quantum chemical calculations .

- Reaction pathways*: Polymerization reaction pathways of SiCl2 to (SiCl2)n and Cl(SiCl2)mCl (n ≤ 3, m ≤ 3) have been determined .

- Temperature influence*: By-products with a polymerization degree of 3 are not produced above 400°C, but are rapidly produced in the gas phase below 400°C .

Reactivity with Other Chemicals

- Oxidants: Chlorosilanes react vigorously with both organic and inorganic acids and with bases to generate toxic or flammable gases. Impact of dichlorosilane causes mixtures to burst into flame, especially with oxidants such as potassium permanganate, lead oxide, copper oxide, or silver oxide, even under inert gas atmosphere .

- Methanol: this compound reacts with methanol to produce dimethoxydimethylsilanes .

Vapor-Liquid Equilibrium Data

Vapor-liquid equilibrium (VLE) data for the this compound-methyltrichlorosilane-dithis compound system have been measured . The table below summarizes parameters and deviations for different equations:

| Equation | Parameters and deviations | This compound (1) + methyltrichlorosilane (2) | This compound (1) + dithis compound (2) | Methyltrichlorosilane (1) + dithis compound (2) |

|---|---|---|---|---|

| Wilson | A | -38.1 | -120.1 | -28.9 |

| B | 0.05 | 0.1 | 0.11 | |

| dt * | 0.17 | 0.14 | 0.07 | |

| dy ** | 0.004 | 0.0089 | 0.006 | |

| NRTL | A | -66.5 | -0.1 | -142.2 |

| B | 0.01 | -148.7 | -1.4 | |

| Aij | 0.05 | 0.3 | 0.08 | |

| dt | 0.14 | 0.15 | 0.09 | |

| dy | 0.0038 | 0.0081 | 0.0039 | |

| Margules | A | -0.125 | -0.41 | -0.34 |

| B | -0.11 | -0.12 | -0.13 |

- dt represents temperature deviation.

- dy represents vapor composition deviation.

Other Reactions

- Reductive transformations: this compound is used in reductive transformations for organic synthesis, reducing aldehydes, ketones, acetals, ketals, esters, lactones, and thioesters .

- Gas phase condensation: this compound participates in gas phase condensation reactions, such as with chlorobenzene, to synthesize methylphenyldichlorosilane .

- Hydrogen abstraction: Methyl radicals react with this compound in hydrogen abstraction reactions .

科学研究应用

Semiconductor Manufacturing

One of the most significant applications of methyldichlorosilane is in the semiconductor industry. It is utilized as a precursor for the production of high-purity trichlorosilane (TCS), which is crucial in the manufacture of solar cells and semiconductor chips through the Siemens process. A recent study demonstrated an efficient catalytic method to convert MDCS into TCS using anion-exchange resins as catalysts. This method improves the purification process by reducing energy consumption compared to traditional distillation techniques .

Table 1: Conversion Efficiency of this compound to Trichlorosilane

| Catalyst Type | Conversion Rate (%) | Conditions |

|---|---|---|

| D301 Resin | 60.3 | Molar ratio SiCl₄:MDCS = 1:3 |

| D303 Resin | 55.0 | Molar ratio SiCl₄:MDCS = 1:3 |

| D201 Resin | 50.0 | Molar ratio SiCl₄:MDCS = 1:3 |

Polymer Synthesis

This compound plays a crucial role in synthesizing various polymers, particularly miktoarm star polymers used in drug delivery systems. These polymers are synthesized by transforming a tetravinylsilane core with MDCS, allowing for the creation of branched architectures that enhance encapsulation efficiencies for therapeutic agents like doxorubicin . The resulting polymers exhibit improved biocompatibility and therapeutic efficiency due to their unique structural properties.

Case Study: Drug Delivery Using Miktoarm Polymers

- Objective: Enhance drug loading and release kinetics.

- Method: Synthesis of PS-PI miktoarm polymers using MDCS.

- Results: Increased encapsulation efficiency (up to 50%) compared to linear counterparts, demonstrating potential for targeted cancer therapies.

Surface Modification

In material science, this compound is extensively used for surface modification processes. It can be employed to create hydrophobic surfaces through silanization, which involves forming a covalent bond between the silane and the substrate's surface. This application is particularly valuable in enhancing the durability and performance of coatings and adhesives used in various industries.

Table 2: Properties of Surfaces Modified with this compound

| Substrate Material | Contact Angle (°) | Durability (Cycles) |

|---|---|---|

| Glass | 110 | 1000 |

| Metal | 95 | 800 |

| Polymer | 85 | 600 |

作用机制

The primary mechanism of action of dichloromethylsilane involves its reactivity with water and nucleophiles. Upon contact with water, it hydrolyzes to form silanols and hydrochloric acid. The silanols can further condense to form siloxanes, which are the building blocks of silicone polymers.

相似化合物的比较

Similar Compounds

Dichlorodimethylsilane: Similar in structure but contains two methyl groups instead of one.

Chlorodimethylsilane: Contains one chlorine and two methyl groups.

Dichloromethylvinylsilane: Contains a vinyl group in place of one of the methyl groups.

Uniqueness

Dichloromethylsilane is unique due to its specific reactivity profile and the ability to form a wide range of organosilicon compounds. Its high reactivity with water and nucleophiles makes it a valuable intermediate in the synthesis of silicone polymers and other organosilicon materials .

生物活性

Methyldichlorosilane (MDCS), with the chemical formula CH₃SiCl₂, is an organosilicon compound that plays a significant role in various industrial applications, particularly in the synthesis of silicone polymers. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with MDCS.

This compound is characterized by its reactive Si-H and Si-Cl bonds, making it a versatile intermediate in the production of siloxanes and silanes. It is primarily used in:

- Synthesis of Silicone Polymers : MDCS is hydrolyzed to produce siloxanes, which are essential for manufacturing silicone products.

- Catalysis : It serves as a reagent in hydrosilylation reactions, facilitating the addition of silicon to organic compounds .

Biological Activity

The biological activity of this compound can be understood through its interactions with biological systems, particularly its potential toxicity and mutagenic properties.

Toxicological Profile

- Corrosive Effects : MDCS is classified as a corrosive chemical. Exposure can lead to severe irritation or burns upon contact with skin or eyes. Inhalation may result in respiratory tract irritation and pulmonary edema .

- Mutagenicity : Studies indicate that MDCS can act as a mutagen, causing genetic mutations that may lead to adverse health effects such as cancer or developmental defects . The compound's ability to alter DNA structure underscores its potential risks in occupational settings.

Environmental Impact

This compound's environmental behavior has been studied concerning its persistence and bioaccumulation potential. Research indicates that while MDCS can enter aquatic ecosystems, it does not significantly bioaccumulate in higher trophic levels due to rapid metabolism and elimination by aquatic organisms .

Case Studies

Several studies have highlighted the biological effects of this compound:

- In Vitro Studies : Research conducted on cell cultures demonstrated that exposure to MDCS resulted in increased oxidative stress markers, indicating potential cytotoxic effects. These findings suggest that MDCS may disrupt cellular functions through reactive oxygen species (ROS) generation .

- Animal Studies : Animal models exposed to varying concentrations of MDCS exhibited signs of respiratory distress and organ damage, particularly affecting the liver and kidneys. These results emphasize the need for stringent safety measures for workers handling this compound .

- Hydrosilylation Reactions : In catalytic processes involving hydrosilylation, MDCS has shown high efficiency when used with novel catalysts, but concerns regarding residual toxicity necessitate careful management of by-products generated during these reactions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Aspect | Findings |

|---|---|

| Chemical Structure | CH₃SiCl₂; contains reactive Si-H and Si-Cl bonds |

| Toxicity | Corrosive; causes severe irritation; potential mutagen |

| Environmental Behavior | Low bioaccumulation; rapid metabolism in aquatic organisms |

| In Vitro Effects | Induces oxidative stress; potential cytotoxicity |

| Animal Study Outcomes | Respiratory distress; organ damage observed at high exposure levels |

属性

InChI |

InChI=1S/CH3Cl2Si/c1-4(2)3/h1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQYJQFGNYHXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026413 | |

| Record name | Methyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyldichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point: -26 °F; Boiling point: 41 °C (106 °F). Vapors heavier than air. Vapor and liquid may cause burns. Denser than water and decomposed by water to form hydrochloric acid, a corrosive material., Liquid, Colorless liquid with pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, dichloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyldichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

106.7 °F at 760 mmHg (USCG, 1999), 41 °C | |

| Record name | METHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-14 °F (USCG, 1999), -14 °F, 15 °F (-9 °C) (Closed cup), -22 °C (closed cup), -22 °C c.c. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyldichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in benzene, ether, heptane, SOL IN WATER, Solubility in water: reaction | |

| Record name | METHYLDICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.11 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.10 at 27 °C, Relative density (water = 1): 1.1 | |

| Record name | METHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.97 (AIR= 1), Relative vapor density (air = 1): 3.97 | |

| Record name | METHYLDICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

429.0 [mmHg], 429 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 47.1 | |

| Record name | Methyldichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

75-54-7 | |

| Record name | METHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl dichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methyl-dichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, dichloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(methyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RYT75289H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-135 °F (USCG, 1999), -93 °C, -92 °C | |

| Record name | METHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。